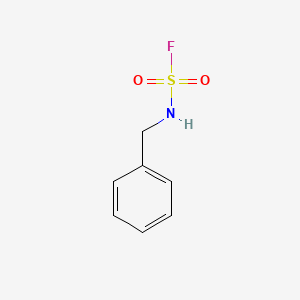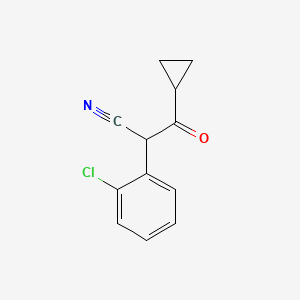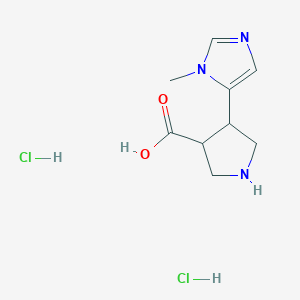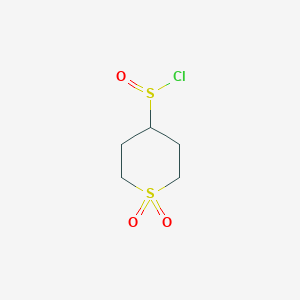
N-benzylsulfamoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylsulfamoyl fluoride is an organic compound with the molecular formula C7H8FNO2S It is a member of the sulfonyl fluoride family, which is known for its unique stability and reactivity balance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-benzylsulfamoyl fluoride can be synthesized through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This method is advantageous due to its mild reaction conditions and the use of readily available reagents . Another common method involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride or potassium bifluoride .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: N-benzylsulfamoyl fluoride undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the sulfonyl fluoride group makes it a versatile electrophile in these reactions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium fluoride, potassium bifluoride, and phase transfer catalysts. The reactions are typically carried out under mild conditions to preserve the integrity of the sulfonyl fluoride group .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-benzylsulfamoyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex molecules through sulfur(VI) fluoride exchange (SuFEx) click chemistry . In biology, it serves as a covalent probe for targeting active-site amino acid residues in proteins . In medicine, it is explored for its potential as a diagnostic tool in positron emission tomography (PET) imaging . Industrial applications include its use in the production of functionalized materials and polymers .
Wirkmechanismus
The mechanism by which N-benzylsulfamoyl fluoride exerts its effects involves the formation of stable sulfur(VI) linkages through SuFEx click chemistry. This reaction is highly selective and efficient, allowing for the precise modification of biomolecules and materials . The molecular targets include active-site amino acid residues in proteins, which can be covalently modified by the sulfonyl fluoride group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-benzylsulfamoyl fluoride include other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share the sulfonyl fluoride functional group but differ in their specific substituents and reactivity.
Uniqueness: this compound is unique due to its specific benzyl substituent, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. This uniqueness makes it particularly valuable in applications requiring selective covalent modification of biomolecules and materials .
Eigenschaften
Molekularformel |
C7H8FNO2S |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N-benzylsulfamoyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI-Schlüssel |
YVVOOGCZOVGWMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(hydrazinecarbonyl)-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B13225312.png)




![Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225328.png)
![1-[(3,5-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13225338.png)

amine](/img/structure/B13225347.png)
![Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide](/img/structure/B13225355.png)

![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225371.png)


